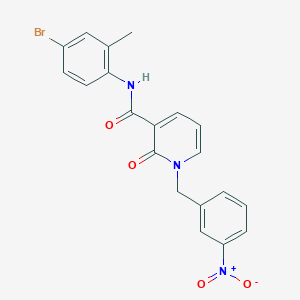

![molecular formula C14H12Cl2N4O2 B2887691 1-{3-[(二氯-1,3,5-三嗪-2-基)甲氧基]苯基}吡咯烷-2-酮 CAS No. 2225147-29-3](/img/structure/B2887691.png)

1-{3-[(二氯-1,3,5-三嗪-2-基)甲氧基]苯基}吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,5-Triazines are a class of compounds known for their unique structure and remarkable reactivity . They have been the object of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

1,3,5-Triazines can be easily prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . Several specific synthetic protocols were developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .Molecular Structure Analysis

The molecular structure of 1,3,5-triazines is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

1,3,5-Triazines undergo a variety of chemical reactions, most notably nucleophilic substitution reactions . The chlorine atoms in cyanuric chloride can be replaced with various nucleophiles to give a range of 1,3,5-triazine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazines depend on their specific structure and the functional groups they contain. For example, the incorporation of the aromatic ring on the triazine core in the prepared polymers increased their thermal stability .科学研究应用

Fluorescent Materials

This compound can be used in the synthesis of fluorescent materials . The compound shows intensely blue fluorescence both in solution and solid state when irradiated with UV-radiation . This property can be utilized in various applications such as in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

Organic Semiconductors

The compound can be used in the development of organic semiconductors . Extensively π–conjugated materials like this compound have attracted much interest due to their excellent semiconducting properties . They are responsible for the emergence of the new science of organic semiconductors and organic electronics that promises fulfilling the future electronics challenges with respect to the low cost, easy tenability of properties of the materials by functionalization of materials, ease of fabrication of devices due to solution phase processability of the materials, large area flat panel displays, compressed memory devices, etc .

Antimicrobial Activity

The compound can be used in the development of new antimicrobial agents . Some derivatives of 1,3,5-triazine exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli . This property can be harnessed in the development of new drugs to combat multidrug-resistant bacterial strains .

UV Light Absorber and Stabilizer

The compound can be used as a UV light absorber and stabilizer . It allows polycarbonates and polyesters to achieve a higher resistance to weathering than conventional benzotriazole UV absorbers . This property can be utilized in various applications such as in the development of outdoor materials, coatings, and plastics.

Drug Precursors

The compound can be used as a precursor in the synthesis of drugs . 1,3,5-Triazine derivatives are of great interest due to their importance as drug precursors . This property can be harnessed in the development of new drugs to combat various diseases .

Additives for Stabilizing Light Emission in OLEDs

The compound can be used as an additive for stabilizing light emission in OLEDs . 1,3,5-Triazine derivatives are important for this purpose . This property can be utilized in various applications such as in the development of OLEDs, flat panel displays, and other electronic devices .

作用机制

Target of Action

Compounds with a 1,3,5-triazine core have been reported to exhibit a wide range of biological activities

Mode of Action

It’s known that 1,3,5-triazine derivatives can interact with biological targets through a variety of mechanisms, often involving the formation of covalent bonds with target molecules . The presence of the dichloro-1,3,5-triazin-2-yl group may enhance the reactivity of the compound, potentially influencing its mode of action .

Biochemical Pathways

1,3,5-triazine derivatives have been reported to interfere with a variety of biochemical processes, including dna replication and protein synthesis

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. The compound’s solubility, stability, and reactivity would likely influence its bioavailability .

Result of Action

Compounds with a 1,3,5-triazine core have been reported to exhibit a range of biological activities, including antibacterial, anticancer, and antifungal effects . The specific effects of this compound would likely depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s fluorescence emission demonstrates a large solvatochromic shift which changes with solvent polarity . Additionally, the compound’s reactivity may be influenced by the presence of bases or other reactive species .

未来方向

属性

IUPAC Name |

1-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)methoxy]phenyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N4O2/c15-13-17-11(18-14(16)19-13)8-22-10-4-1-3-9(7-10)20-6-2-5-12(20)21/h1,3-4,7H,2,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVUPVVHTITNRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC=C2)OCC3=NC(=NC(=N3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4,6-Dichloro-1,3,5-triazin-2-yl)methoxy)phenyl)pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3-Methoxyphenoxy)ethyl]benzimidazole](/img/structure/B2887611.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2887615.png)

![2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2887618.png)

![N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2887619.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2887620.png)

![N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine](/img/structure/B2887622.png)

![[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2887624.png)

![1-(4-bromophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2887628.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887629.png)